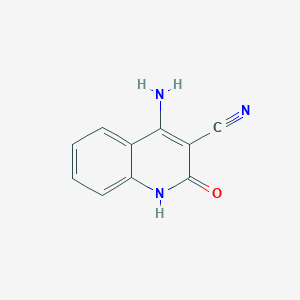

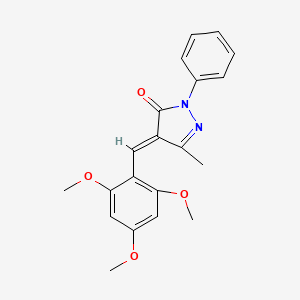

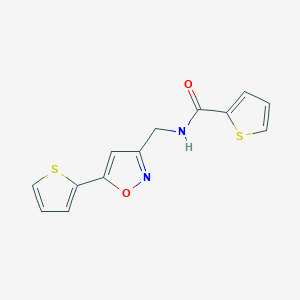

![molecular formula C20H18N4O3 B2753566 N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-29-6](/img/structure/B2753566.png)

N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyridine ring, a benzo[d][1,3]dioxol-5-yl group, and a dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures and a variety of functional groups. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Polycyclic N-hetero Compounds : This study discusses the reactions of pyridine N-oxides, pyrazine di-N-oxides, and their benzologues with formamide, highlighting carbamoylation reactions that are crucial for synthesizing complex N-hetero compounds, potentially including our compound of interest (Hirota, Namba, & Sasaki, 1987).

- Reductive Cleavage of Aromatic Carboxamides : This research outlines a method for the reductive cleavage of aromatic and heteroaromatic N-benzyl carboxamides, providing insights into synthetic strategies that could be relevant for manipulating the compound (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Potential Applications

- Antiviral Activity : A study detailing the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant antiviral activities against the H5N1 influenza virus, suggesting potential applications of structurally related compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

- Antitumor Agents : Compounds analogous to 1,2-dihydropyrido[3,4-b]pyrazin-7-ylcarbamates have been synthesized for their antimitotic and antitumor activities, pointing towards potential cancer research applications for related molecules (Temple & Rener, 1990).

- Antimicrobial Activities : The synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising antimicrobial activities, indicating the possibility of using related compounds in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Chemical Properties and Interactions

- Blue Fluorescence from BF2 Complexes : A study on benzamides having pyridine, pyrazine, and other moieties converted into difluoroboronated complexes demonstrates the potential use of such compounds in developing novel blue fluorophores for biological and organic material applications (Yamaji et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

F2707-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family . It has potent cross-reactivity towards wild type and T315I BCR/ABL and FLT-3 . These proteins are key targets in the treatment of various types of tumors and leukemia .

Mode of Action

MK-0457 interacts with its targets by inhibiting their kinase activity . This results in reduced phosphorylation of BCR/ABL, a protein complex involved in the pathogenesis of chronic myelogenous leukemia (CML) . The inhibition of these targets leads to the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation .

Biochemical Pathways

The primary pathway affected by MK-0457 is the BCR/ABL signaling pathway . By inhibiting the kinase activity of BCR/ABL, MK-0457 disrupts the downstream signaling events that promote cell proliferation and survival . This leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of MK-0457 are currently under investigation . Preliminary studies suggest that it has a dose-dependent effect on BCR/ABL phosphorylation . .

Result of Action

The primary result of MK-0457’s action is the induction of apoptosis in BCR/ABL positive cells . This includes cells with the T315I mutation, which is associated with resistance to imatinib, a commonly used treatment for CML . In addition to inducing apoptosis, MK-0457 also reduces the stability of BCR/ABL, further contributing to its anti-leukemic effects .

Action Environment

The action of MK-0457 can be influenced by various environmental factors. For example, the presence of other drugs, such as histone deacetylase inhibitors, can enhance the apoptotic effects of MK-0457 . .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c25-20(22-15-5-6-17-18(11-15)27-13-26-17)24-10-9-23-8-2-4-16(23)19(24)14-3-1-7-21-12-14/h1-8,11-12,19H,9-10,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEXKPQXXTWKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

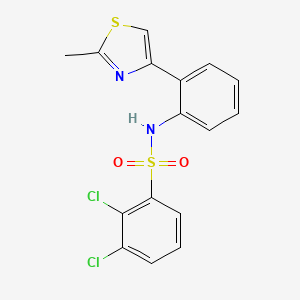

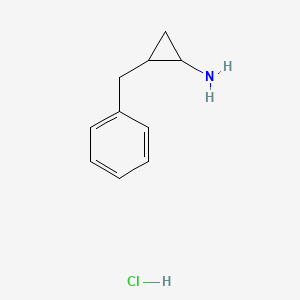

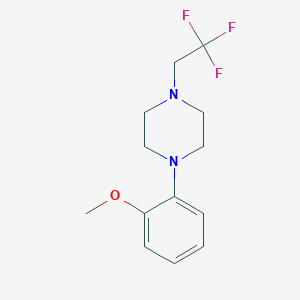

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

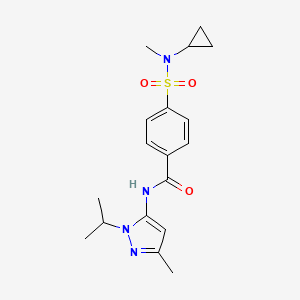

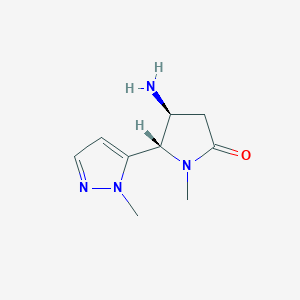

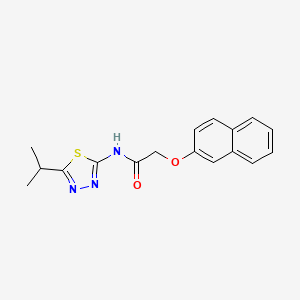

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

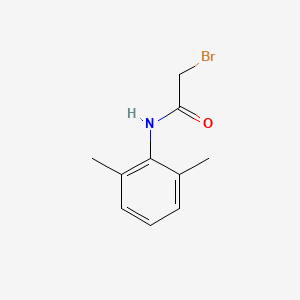

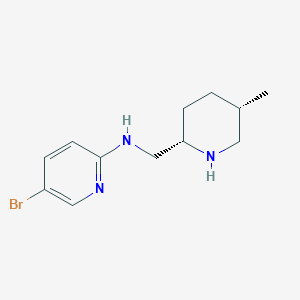

![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)